Dorzolamide hydrochloride, (+/-)-(cis)-
概要
説明
Dorzolamide hydrochloride is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .
Synthesis Analysis
The synthesis of Dorzolamide hydrochloride involves several steps. A process for preparing dorzolamide and its derivatives was first described in EP 0296879 . The process includes the reduction of the ketone of sulfonamide using absolute ethanol at reflux and then stirred at room temperature for several hours . Another method involves the oxidation of alcohol to sulfone using oxone .Molecular Structure Analysis
Dorzolamide hydrochloride has a molecular weight of 360.89 and a monoisotopic mass of 360.0038983 . Its chemical formula is C10H17ClN2O4S3 . The IUPAC name for Dorzolamide hydrochloride is (2S,4S)-4- (ethylamino)-2-methyl-1,1-dioxo-2H,3H,4H-1λ⁶-thieno [2,3-b]thiopyran-6-sulfonamide hydrochloride .Chemical Reactions Analysis
Dorzolamide lowers intraocular pressure by about 20% . Normally, carbonic anhydrase converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution .Physical And Chemical Properties Analysis
Dorzolamide hydrochloride has a water solubility of 0.699 mg/mL . It has a logP of -0.12 and a logS of -2.7 . The pKa values for the strongest acidic and basic parts are 8.16 and 6.88 respectively .科学的研究の応用
Pharmacology and Therapeutic Potential
Dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor, is primarily utilized for managing glaucoma and ocular hypertension by reducing aqueous humor formation, thereby lowering intraocular pressure (IOP). Clinical trials have demonstrated its effectiveness in patients with open-angle glaucoma or ocular hypertension, showing a significant reduction in mean IOP. It also has additive ocular hypotensive effects when used with other medications, like topical beta-adrenergic antagonists (Balfour & Wilde, 1997).
Effects on Retinal Circulation
A study examining the impact of dorzolamide hydrochloride on retinal circulation in healthy subjects revealed no significant changes in various hemodynamic parameters, indicating that dorzolamide does not adversely affect retinal blood flow (Grunwald, Mathur, & Dupont, 2009).
Influence on Aqueous Humor Dynamics
Research has shown that topical application of dorzolamide hydrochloride effectively reduces the rate of aqueous humor flow in human eyes, both during the day and at night, which is a crucial factor in the management of glaucoma (Vanlandingham, Maus, & Brubaker, 1998).
Impact on Central Corneal Thickness
Studies on the effect of dorzolamide hydrochloride on central corneal thickness, especially in patients with cornea guttata, indicate a slight but statistically significant thickening of the central corneal thickness. This suggests a need for monitoring in patients with compromised corneal endothelium (Wirtitsch et al., 2003).
Pharmacokinetic and Pharmacological Enhancement
Research focusing on enhancing the pharmacokinetic and pharmacological behavior of dorzolamide hydrochloride has led to the development of self-assembled nanostructures. These nanostructures show promise in permeating higher drug amounts through the cornea and achieving sustained pharmacological effects (Afify et al., 2018).
Corneal Endothelial Function
Dorzolamide hydrochloride was shown to have no significant effect on the corneal deswelling rate after hypoxic stress in normal human eyes. However, the drug did increase corneal endothelial permeability to fluorescein, without resulting in increased corneal thickness (Egan, Hodge, McLaren, & Bourne, 1998).
作用機序
Target of Action
Rac-Cis-Dorzolamide, also known as (+/-)-(Cis)-dorzolamide hydrochloride or Dorzolamide hydrochloride, (+/-)-(cis)-, is primarily targeted at the enzyme carbonic anhydrase, specifically the isoenzymes II and IV . Carbonic anhydrase plays a crucial role in regulating ion balance and fluid pressure in the eyes .
Mode of Action
Rac-Cis-Dorzolamide acts by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which in turn reduces intraocular pressure .
Biochemical Pathways
The biochemical pathway affected by Rac-Cis-Dorzolamide involves the solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This reaction proceeds via an SN1-like pathway . The inhibition of carbonic anhydrase disrupts the normal ion balance and fluid pressure regulation in the eyes, leading to a reduction in intraocular pressure .
Pharmacokinetics
After absorption via the cornea and stroma, Rac-Cis-Dorzolamide binds mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-de-ethyldorzolamide, which is also stored in red blood cells . Both substances are eliminated very slowly (half-life >4 months) via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .
Result of Action
The primary molecular and cellular effect of Rac-Cis-Dorzolamide’s action is the reduction of intraocular pressure . By inhibiting carbonic anhydrase, the compound decreases the production of aqueous humor, leading to a significant lowering of intraocular pressure . This effect is beneficial in the management of conditions such as ocular hypertension or open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Rac-Cis-Dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s permeability into the eye . Earlier studies showed that dorzolamide and closely related carbonic anhydrase inhibitors are more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Consequently, dorzolamide was marketed as an aqueous pH 5.6 eye drop solution . Later, it was shown that increasing the pH of the eye drops from pH 5.6 to physiological pH significantly reduced their local irritation .
Safety and Hazards
Dorzolamide hydrochloride should be used with care. It is contraindicated in patients who are hypersensitive to any component of this product . The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration .
生化学分析
Biochemical Properties
Rac-cis-Dorzolamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase (CA) . This enzyme is vital for the hydration of carbon dioxide, and by inhibiting it, rac-cis-Dorzolamide can affect various biochemical processes .
Cellular Effects
Rac-cis-Dorzolamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit bacterial carbonic anhydrases, suggesting potential antibacterial applications .
Molecular Mechanism
Rac-cis-Dorzolamide exerts its effects at the molecular level through several mechanisms. It binds to carbonic anhydrase, inhibiting its activity . This interaction can lead to changes in gene expression and other cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of rac-cis-Dorzolamide can vary with different dosages . For instance, it has been shown to lower intraocular pressure and increase retinal and choroidal blood flow in older DBA/2J mice, a model of glaucoma .
Metabolic Pathways
Rac-cis-Dorzolamide is involved in several metabolic pathways, primarily related to the inhibition of carbonic anhydrase
Transport and Distribution
It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .
特性
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QDOHZIMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152785 | |
Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-37-0 | |
Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。